Cas no 433955-84-1 (2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde)

2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a structurally complex indole derivative featuring a methylpiperidinyl carbonyl side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its multifunctional scaffold, which combines an indole core with an aldehyde group and an amide linkage. The presence of these reactive moieties makes it a versatile intermediate for further derivatization, particularly in the development of pharmacologically active molecules. Its well-defined structure and high purity ensure reproducibility in research applications. The compound’s stability under standard laboratory conditions further enhances its utility in synthetic workflows.
2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde structure
433955-84-1 structure
Product Name:2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
CAS No:433955-84-1
MF:C18H22N2O2
MW:298.379484653473
MDL:MFCD03216650
CID:928953
PubChem ID:802452
Update Time:2025-05-21

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1h-indole-3-carbaldehyde
    • 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
    • AC1LFG5C
    • Ambcb6982650
    • CTK4I7313
    • MolPort-001-995-284
    • Oprea1_810162
    • STL375939
    • 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
    • VS-09497
    • DTXSID70355478
    • 2-Methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde
    • 433955-84-1
    • BBL029905
    • AKOS000543219
    • CS-0332273
    • 2-methyl-1-[2-(4-methyl-1-piperidyl)-2-oxo-ethyl]indole-3-carbaldehyde
    • MDL: MFCD03216650
    • Inchi: 1S/C18H22N2O2/c1-13-7-9-19(10-8-13)18(22)11-20-14(2)16(12-21)15-5-3-4-6-17(15)20/h3-6,12-13H,7-11H2,1-2H3
    • InChI Key: BOKFPTPAAQLKSQ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C)=C(C=O)C2C=CC=CC1=2)N1CCC(C)CC1

Computed Properties

  • Exact Mass: 298.16800
  • Monoisotopic Mass: 298.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.3Ų

Experimental Properties

  • PSA: 42.31000
  • LogP: 2.95860

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde Pricemore >>

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Additional information on 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Recent Advances in the Study of 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (CAS: 433955-84-1)

The compound 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (CAS: 433955-84-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique indole-3-carbaldehyde scaffold and a 4-methylpiperidin-1-yl moiety, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the 2-oxoethyl side chain could significantly improve the compound's binding affinity to specific protein targets, particularly those involved in inflammatory pathways. The study utilized molecular docking simulations and in vitro assays to validate these findings, highlighting the compound's potential as an anti-inflammatory agent.

Another key area of investigation has been the compound's role in modulating enzyme activity. Preliminary results from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde exhibits inhibitory effects against certain kinases implicated in cancer progression. The study employed high-throughput screening and kinetic assays to identify the compound's selectivity and potency, paving the way for further development as a targeted therapy.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have also been explored. A recent pharmacokinetic profiling study (European Journal of Pharmaceutical Sciences, 2023) investigated the absorption, distribution, metabolism, and excretion (ADME) characteristics of the molecule. The findings indicated favorable oral bioavailability and metabolic stability, making it a promising candidate for further preclinical development.

Despite these advancements, challenges remain in optimizing the compound's specificity and minimizing off-target effects. Ongoing research is focused on structural derivatization and formulation strategies to address these issues. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde represents a promising scaffold for drug development, with recent studies underscoring its potential in inflammation and oncology. Continued research will be essential to fully realize its therapeutic benefits and overcome existing limitations.

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